molecular formula C7H7NO2 B057923 4-(Hydroxymethyl)picolinaldehyde CAS No. 212914-74-4

4-(Hydroxymethyl)picolinaldehyde

Cat. No. B057923
M. Wt: 137.14 g/mol
InChI Key: QFGLHGDUTUASPA-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)picolinaldehyde is a chemical compound that serves as a crucial intermediate in the synthesis of various biologically active and analytical reagents. Its significance lies in the diverse reactions and properties it exhibits, making it a subject of extensive scientific research.

Synthesis Analysis

The synthesis of 4-(Hydroxymethyl)picolinaldehyde and its derivatives involves multistep chemical processes. For example, Ethyl 4-(4-Nitrophenoxy) picolinate, a related compound, is obtained through a synthesis process from 2-picolinic acid, emphasizing the compound's role as an intermediate in creating biologically active substances (Xiong et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)picolinaldehyde is pivotal in its reactivity and interaction with other chemical entities. Studies involving heterocyclic azomethine compounds have shown that modifications at specific positions of the benzene nucleus significantly affect their basicity and ability to form chelates with metal ions, highlighting the structural importance in analytical applications (Otomo & Kodama, 1973).

Chemical Reactions and Properties

Chemical reactions involving 4-(Hydroxymethyl)picolinaldehyde include its use in the synthesis of bis-hydrazone metal complexes, which demonstrate interesting photochemical and electrochemical properties. These reactions underscore the compound's versatility in forming complexes with significant spectroscopic and kinetic characteristics (Fernández et al., 2014).

Physical Properties Analysis

The physical properties of 4-(Hydroxymethyl)picolinaldehyde and its derivatives, such as solubility, spectral characteristics, and acid dissociation constants, are crucial for its application in analytical chemistry. These properties are often determined by the compound's molecular structure and the substituents present (De Torres, Valcárcel, & Pino, 1973).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and the formation of chelates with metal ions, play a vital role in the application of 4-(Hydroxymethyl)picolinaldehyde in the development of analytical reagents. Its ability to react with divalent metal ions in slightly basic media to form colored chelates is particularly noteworthy for applications in metal ion detection (Otomo & Kodama, 1973).

Scientific Research Applications

Metal Complex Formation and Luminescence Properties

4-(Hydroxymethyl)picolinaldehyde has been involved in the synthesis of novel metal complexes with unique crystal structures and spectroscopic properties. For example, its condensation with methyl 4-amino-3-hydroxy-benzoate led to the creation of a tridentate Schiff-base ligand, which, when reacted with Zn(NO3)2 in the presence of lanthanides, resulted in complexes with significant luminescence properties. These findings suggest its utility in creating materials with potential applications in light-emitting devices and sensors (Wałęsa-Chorab et al., 2012).

Photochemical and Electrochemical Studies

Another study synthesized a derivative of 4-(Hydroxymethyl)picolinaldehyde, which demonstrated photochemically induced isomerizations and coordination to metal centers, showing configurational changes upon UV light irradiation. This derivative and its metal complexes exhibited fluorescence quantum yields, indicating its application in photochemical studies and potential for developing novel photoluminescent materials (Fernández et al., 2014).

Catalysis and Synthesis

4-(Hydroxymethyl)picolinaldehyde has also been identified as a component in catalytic systems. Metal complexes of picolinaldehyde have been found to catalyze the racemization of amino acids efficiently, demonstrating its utility in chemoenzymatic dynamic kinetic resolutions. This application facilitates the production of amino acids with excellent enantioselectivities, underlining its importance in organic synthesis and pharmaceutical applications (Felten et al., 2010).

Magnetic Nanomagnets and Single-Molecule Magnets

Research on the in situ reaction of picolinaldehyde has led to the creation of 3d-4f nanomagnets. These complexes exhibit properties such as single-molecule magnet behavior and significant magnetocaloric effects. Such findings hint at the potential of 4-(Hydroxymethyl)picolinaldehyde derivatives in the field of magnetic materials, which could be beneficial for data storage technologies (Liu et al., 2013).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be a cause for concern . The hazard statement H302 is associated with it, suggesting that it may be harmful if swallowed . As with all chemicals, it should be handled with appropriate safety measures, including wearing protective gloves and eye protection .

properties

IUPAC Name

4-(hydroxymethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-3,5,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGLHGDUTUASPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627985
Record name 4-(Hydroxymethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)picolinaldehyde

CAS RN

212914-74-4
Record name 4-(Hydroxymethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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